Cas no 3473-63-0 (Formimidamide acetate)
Formimidamide acetate Chemical and Physical Properties
Names and Identifiers
-
- Formamidine acetate
- IMINOFORMAMIDE ACETATE
- FORMAMIDINE ACETATE SALT
- FORMAMIDINE,ACETIC ACID
- FORMAMIDINE ACETIC ACID SALT
- FAA
- Methanimidamideacetate
- Formamidinium acetate
- Acetic acid
- formamidine monoacetate
- Formamidinmonoacetat
- forMiMidaMide acetate
- Imidoformamide acetate
- methanimidamide
- Methanimidamide monoacetate
- Methanimidamide, monoacetate
- acetic acid; methanimidamide
- Formamidine, monoacetate
- Formamidine acetate, 99%
- Methanimidamide, acetate (1:1)
- formamidine HOAc
- formamidin acetate
- foramidine acetate
- formamidine aceate
- formamidine-acetate
- formarnidine acetate
- met
- HY-75153
- SY001386
- FT-0693414
- Formamidine acetate salt, purum, >=98.0% (NT)
- FT-0626526
- A25392
- Aminomethaniminium acetate
- CS-W019776
- AC-19080
- AMY21906
- Aminomethylideneazanium;acetate
- NSC 96608
- Methanimidamideacetate;Formamidinium acetate
- 3473-63-0
- UNII-VX3J2EM4N7
- NSC-96608
- XPOLVIIHTDKJRY-UHFFFAOYSA-N
- Formamidineacetate
- AKOS000121168
- EN300-34564
- formamidine acetic acid
- FT-0668801
- F-7170
- STR02237
- C90337
- NSC96608
- BCP27330
- MFCD00012866
- F0154
- VX3J2EM4N7
- EINECS 222-442-5
- Acetic acid methanimidamide
- Formamidine acetate salt, 99%
- SB75406
- methanimidamide acetate
- Formamidine acetate salt;Formamidine, monoacetate;Methanimidamide, acetate
- EC 222-442-5
- Formimidamide (acetate)
- NS00083670
- methanimidamide acetic acid
- Acetic acid;methanimidamide
- F2191-0183
- SCHEMBL41121
- 40730-94-7
- Formimidamide acetate
-
- MDL: MFCD00012866
- Inchi: 1S/C2H4O2.CH4N2/c1-2(3)4;2-1-3/h1H3,(H,3,4);1H,(H3,2,3)
- InChI Key: XPOLVIIHTDKJRY-UHFFFAOYSA-N
- SMILES: OC(C)=O.NC=N
- BRN: 3563488
Computed Properties
- Exact Mass: 104.05900
- Monoisotopic Mass: 104.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 41.3
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 87.2
Experimental Properties
- Color/Form: White crystalline powder
- Density: 1.124
- Melting Point: 158-161 °C (dec.) (lit.)
- Boiling Point: 117.1ºC at 760 mmHg
- Flash Point: 40℃
- PH: 8 (400g/l, H2O, 20℃)
- Solubility: 832g/l
- Water Partition Coefficient: 832 g/L (21 ºC)
- PSA: 87.17000
- LogP: 0.44310
- Sensitiveness: Hygroscopic
- Solubility: Soluble
Formimidamide acetate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H317
- Warning Statement: P280
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 43
- Safety Instruction: S36/37-S37/39-S26-S36/37/39
- FLUKA BRAND F CODES:3-9-21
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Inert atmosphere,Room Temperature
- Risk Phrases:R36/37/38; R43
- Safety Term:S26;S37/39
Formimidamide acetate Customs Data
- HS CODE:2925290090
- Customs Data:
China Customs Code:
2925290090Overview:
2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Formimidamide acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | F15803-100G |
Formimidamide acetate |
3473-63-0 | 100g |
¥617.82 | 2023-11-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | F15803-500G |
Formimidamide acetate |
3473-63-0 | 500g |
¥2018.63 | 2023-11-09 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0154-250G |
Formamidine Acetate |
3473-63-0 | >98.0%(T) | 250g |
¥920.00 | 2024-04-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY001386-25g |
Formamidine Acetate |
3473-63-0 | ≥98% | 25g |
¥25.00 | 2024-07-09 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY001386-100g |
Formamidine Acetate |
3473-63-0 | ≥98% | 100g |
¥32.00 | 2024-07-09 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY001386-500g |
Formamidine Acetate |
3473-63-0 | ≥98% | 500g |
¥130.00 | 2024-07-09 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY001386-1000g |
Formamidine Acetate |
3473-63-0 | ≥98% | 1000g |
¥260.00 | 2024-07-09 | |
| TRC | F691500-1g |
Formamidine Acetate |
3473-63-0 | 1g |
$ 65.00 | 2023-09-07 | ||
| TRC | F691500-5g |
Formamidine Acetate |
3473-63-0 | 5g |
$81.00 | 2023-05-18 | ||
| TRC | F691500-10g |
Formamidine Acetate |
3473-63-0 | 10g |
$98.00 | 2023-05-18 |
Formimidamide acetate Suppliers
Formimidamide acetate Related Literature
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Additional information on Formimidamide acetate
Formimidamide acetate (CAS No. 3473-63-0): A Key Intermediate in Modern Pharmaceutical Synthesis
Formimidamide acetate, chemically identified by the CAS number 3473-63-0, is a versatile and highly valuable intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its molecular formula C₄H₆N₂O₂, has garnered significant attention in recent years due to its pivotal role in the development of various therapeutic agents. The unique structural properties of Formimidamide acetate make it an indispensable tool for synthetic chemists, particularly in the construction of complex molecular architectures essential for drug discovery and development.
The significance of Formimidamide acetate in pharmaceutical chemistry cannot be overstated. It serves as a crucial building block for the synthesis of a wide array of pharmacologically active compounds. Its reactivity and functional flexibility allow for the introduction of specific chemical groups that are critical for achieving desired biological activities. In particular, the imidazole moiety present in its structure contributes to its utility in medicinal chemistry, enabling the formation of hydrogen bonds and other non-covalent interactions that are essential for drug-receptor binding.
Recent advancements in synthetic methodologies have further highlighted the importance of Formimidamide acetate. Researchers have been exploring novel synthetic routes that enhance the efficiency and scalability of its production. These innovations have not only improved the availability of this compound but have also opened up new possibilities for its application in drug development. For instance, catalytic processes have been developed to facilitate the conversion of Formimidamide acetate into more complex intermediates, thereby streamlining the synthesis of target molecules.
The pharmaceutical industry has witnessed a surge in interest for compounds derived from Formimidamide acetate, particularly in the context of antiviral and anticancer therapies. Its incorporation into drug candidates has shown promising results in preclinical studies. For example, derivatives of Formimidamide acetate have been investigated as potential inhibitors of viral proteases, which are critical enzymes in the replication cycle of pathogens such as HIV and hepatitis C. The ability to modulate these enzymes with precision holds significant therapeutic promise.
In addition to its role in antiviral applications, Formimidamide acetate has been explored in the development of novel anticancer agents. Its structural framework allows for the design of molecules that can selectively target cancer cells by interfering with key cellular processes such as DNA replication and cell division. Recent studies have demonstrated that certain derivatives of Formimidamide acetate exhibit potent cytotoxic effects against various cancer cell lines while maintaining relative selectivity over healthy cells. This selective toxicity is a critical factor in improving patient outcomes and minimizing side effects.
The synthetic versatility of Formimidamide acetate extends beyond its applications in antiviral and anticancer drug development. It has also been utilized in the synthesis of other therapeutic agents, including those targeting neurological disorders and inflammatory conditions. The ability to functionalize its structure allows chemists to tailor molecules with specific properties that enhance their efficacy and pharmacokinetic profiles. This adaptability makes Formimidamide acetate a cornerstone in modern pharmaceutical research.
The industrial production of has seen significant improvements over the years, driven by advancements in chemical engineering and process optimization. Modern manufacturing techniques ensure high purity and yield, making it readily available for research and commercial applications. Furthermore, sustainable practices have been integrated into its production processes, reducing environmental impact while maintaining cost-effectiveness. These developments underscore the compound's importance not only from a scientific standpoint but also from an economic and environmental perspective.
The future prospects for are promising, with ongoing research aimed at uncovering new applications and refining existing synthetic routes. The integration of computational chemistry and artificial intelligence into drug discovery is expected to accelerate the identification of novel derivatives with enhanced therapeutic potential. As our understanding of biological systems continues to evolve, so too will our ability to leverage compounds like to develop innovative treatments for a wide range of diseases.
In conclusion, Formimidamide acetate (CAS No. 3473-63-0) stands as a cornerstone in pharmaceutical synthesis, offering unparalleled versatility and utility across multiple therapeutic areas. Its role as a key intermediate has enabled significant advancements in drug development, particularly in antiviral and anticancer therapies. With ongoing research efforts focused on enhancing its production and exploring new applications, this compound is poised to remain at the forefront of medicinal chemistry innovation.
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